molecular formula C10H8BrNO B1267094 8-Bromo-6-methoxyquinoline CAS No. 50488-36-3

8-Bromo-6-methoxyquinoline

Cat. No. B1267094
CAS RN: 50488-36-3
M. Wt: 238.08 g/mol
InChI Key: MXMVLWCWCLMAHP-UHFFFAOYSA-N
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Description

8-Bromo-6-methoxyquinoline is a novel quinoline derivative . It is a solid compound with a molecular weight of 238.08 .


Synthesis Analysis

The synthesis of 8-Bromo-6-methoxyquinoline from 2-Iodo-4-nitroaniline and Glycerol has been reported .


Molecular Structure Analysis

The molecular structure of 8-Bromo-6-methoxyquinoline consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 .


Chemical Reactions Analysis

While specific chemical reactions involving 8-Bromo-6-methoxyquinoline are not detailed in the search results, quinoline derivatives are known to be susceptible to numerous chemical reactions and structural modifications, such as electrophilic aromatic substitution, diazonium coupling, and molecular rearrangements .


Physical And Chemical Properties Analysis

8-Bromo-6-methoxyquinoline is a solid compound . It has a molecular weight of 238.08 . The melting point ranges from 49-51°C to 65-66°C , and the boiling point is 329.0±22.0°C at 760 mmHg .

Scientific Research Applications

Application in Chemistry

  • Specific Scientific Field: Chemistry, specifically organic synthesis .
  • Summary of the Application: 8-Bromo-6-methoxyquinoline is used as a precursor for carbon-carbon bond formation to afford novel substituted quinoline derivatives . These derivatives have potential applications in the pharmaceutical and material industries .
  • Methods of Application or Experimental Procedures: The bromination of a series of 8-substituted quinolines was investigated and specified for optimum yields and isolation conditions . Mono bromination of 8-hydroxyquinoline and 8-aminoquinoline gave a mixture of mono and dibromo derivatives, while 8-methoxyquinoline furnished 5-bromo-8-methoxyquinoline as the sole product .
  • Results or Outcomes: The bromination process resulted in the production of 5-bromo-8-methoxyquinoline . This compound can be used as a precursor for the synthesis of other quinoline derivatives .

Application in Synthesis of Novel Phthalonitriles

  • Specific Scientific Field: Organic Chemistry .
  • Summary of the Application: 8-Bromo-6-methoxyquinoline is used in the synthesis of novel phthalonitriles . These compounds have potential applications in various fields due to their unique properties .
  • Methods of Application or Experimental Procedures: The bromination of 8-substituted quinolines was carried out, and the resulting bromoquinolines were used to synthesize novel phthalonitriles . The bromination process resulted in the production of 5-bromo-8-methoxyquinoline, which was then used to synthesize the novel phthalonitriles .
  • Results or Outcomes: The synthesis process resulted in the production of novel phthalonitriles . These compounds have potential applications in various fields due to their unique properties .

Potential Anticancer Activity

  • Specific Scientific Field: Medicinal Chemistry .
  • Summary of the Application: 8-Bromo-6-methoxyquinoline is a novel quinoline derivative which may contain anticancer activity .
  • Methods of Application or Experimental Procedures: The synthesis of 8-Bromo-6-methoxyquinoline from 2-Iodo-4-nitroaniline and Glycerol was carried out .
  • Results or Outcomes: The synthesized 8-Bromo-6-methoxyquinoline may have potential anticancer activity .

Application in Synthesis of Fluorescent Zinc and Chlorine Sensors

  • Specific Scientific Field: Organic Chemistry .
  • Summary of the Application: 6-Methoxyquinoline, a derivative of 8-Bromo-6-methoxyquinoline, is used as a precursor in the synthesis of fluorescent zinc and chlorine sensors .
  • Methods of Application or Experimental Procedures: The synthesis of these sensors involves the use of 6-Methoxyquinoline as a starting material .
  • Results or Outcomes: The synthesis process resulted in the production of fluorescent sensors that can detect zinc and chlorine .

Application in Synthesis of Tubulin Polymerization Inhibitors

  • Specific Scientific Field: Medicinal Chemistry .
  • Summary of the Application: 6-Methoxyquinoline, a derivative of 8-Bromo-6-methoxyquinoline, is used in the synthesis of 5-Amino-2-aroylquinolines, which are potent tubulin polymerization inhibitors .
  • Methods of Application or Experimental Procedures: The synthesis of these inhibitors involves the use of 6-Methoxyquinoline as a starting material .
  • Results or Outcomes: The synthesis process resulted in the production of potent tubulin polymerization inhibitors .

Application in Synthesis of Bacterial DNA Gyrase and Topoisomerase Inhibitors

  • Specific Scientific Field: Medicinal Chemistry .
  • Summary of the Application: 6-Methoxyquinoline, a derivative of 8-Bromo-6-methoxyquinoline, is used in the synthesis of 3-Fluoro-6-methoxyquinoline derivatives, which are inhibitors of bacterial DNA gyrase and topoisomerase .
  • Methods of Application or Experimental Procedures: The synthesis of these inhibitors involves the use of 6-Methoxyquinoline as a starting material .
  • Results or Outcomes: The synthesis process resulted in the production of inhibitors of bacterial DNA gyrase and topoisomerase .

Safety And Hazards

8-Bromo-6-methoxyquinoline is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .

Future Directions

Compounds containing the 8-hydroxyquinoline moiety, which is structurally similar to 8-Bromo-6-methoxyquinoline, have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .

properties

IUPAC Name

8-bromo-6-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-8-5-7-3-2-4-12-10(7)9(11)6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMVLWCWCLMAHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90299446
Record name 8-bromo-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90299446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-6-methoxyquinoline

CAS RN

50488-36-3
Record name 50488-36-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-bromo-6-methoxyquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-bromo-6-methoxyquinoline
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Synthesis routes and methods

Procedure details

To 5.05 g (29.0 mmol) 6-methoxy-quinolin-8-yl-amine in 25 mL of 48% HBr at 0° C. is added a solution of 2.60 g (37.7 mmol) and 20 mL H2O. After stirring at 0° C. for 15 min, the resulting mixture is added dropwise to a 75° C. solution of 5.0 g (34.8 mmol) CuBr and 60 mL of 48% HBr. After 5.5 h, the reaction mixture is neutralized with 150 mL of ice cold 5N NaOH, the resulting mixture is stirred with 300 mL EtOAc and filtered through a pad of celite. This mixture is extracted 2×100 mL EtOAc, and the combined organics are washed with 1×200 mL H2O, 1×200 mL brine, dried over Na2SO4, filtered, and the volatiles are evaporated. Flash chromatography on SiO2 gel, eluting with hexanes/EtOAc (4/1 to 1/1), gives 4.23 g (17.8 mmol, a 61% yield) of the title compound as a brown oil. MS (ES) m/z 239 (MH)+.
Quantity
5.05 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
[Compound]
Name
CuBr
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four
Yield
61%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Ökten, O Cakmak, R Erenler… - Turkish Journal of …, 2013 - journals.tubitak.gov.tr
… A mixture (400 mg) of 8-bromo-6-methoxyquinoline (3), 6-bromo-8-methoxyquinoline (4), and 6,8-dimethoxyquinoline (5) was obtained in a ratio of 15:50:35, respectively, as assigned …
Number of citations: 57 journals.tubitak.gov.tr
AK Dhiman, SS Gupta, R Sharma… - The Journal of …, 2019 - ACS Publications
A highly efficient and regioselective Rh(III)-catalyzed protocol for C8-bromination and amidation of quinoline N-oxide was developed. The transformation was found to be successful up …
Number of citations: 33 pubs.acs.org

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